molecular formula C14H16ClN B1450636 AKOS BAR-2002 CAS No. 389602-69-1

AKOS BAR-2002

Cat. No.: B1450636
CAS No.: 389602-69-1
M. Wt: 233.73 g/mol
InChI Key: CUBOEFZQVDDNGS-UHFFFAOYSA-N
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Description

2’-Methylbiphenyl-4-methanamine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives. It is commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its versatility and is often utilized in the production of plastics, dyes, and other industrial products.

Scientific Research Applications

2’-Methylbiphenyl-4-methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of plastics, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2’-Methylbiphenyl-4-methanamine hydrochloride is not clear as it is primarily used for research purposes .

Future Directions

The future directions of 2’-Methylbiphenyl-4-methanamine hydrochloride are not clear as it is primarily used for research purposes . Its potential applications in various fields could be a subject of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methylbiphenyl-4-methanamine hydrochloride typically involves the reaction of 2’-methylbiphenyl with methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2’-Methylbiphenyl-4-methanamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction techniques to achieve high yields and purity of the final product. The industrial production methods are optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-Methylbiphenyl-4-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted biphenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-methanamine hydrochloride
  • 2-Methylbiphenyl-4-methanamine
  • 4-Methylbiphenyl-2-methanamine hydrochloride

Uniqueness

2’-Methylbiphenyl-4-methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

[4-(2-methylphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBOEFZQVDDNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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